molecular formula C18H25F3N2O2 B2973858 tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate CAS No. 1779125-76-6

tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate

Cat. No.: B2973858
CAS No.: 1779125-76-6
M. Wt: 358.405
InChI Key: UBEVIRCFUVYYBY-UHFFFAOYSA-N
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Description

tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group, an aminomethyl substituent, and a 2-(trifluoromethyl)phenyl moiety at the C4 position of the piperidine ring. Its molecular formula is C₁₉H₂₇F₃N₂O₂, with a molecular weight of 372.4 g/mol . The compound is characterized by high purity (≥95%) and is primarily utilized in pharmaceutical research as a versatile building block for drug discovery, particularly in kinase inhibitor and PROTAC (Proteolysis-Targeting Chimera) development . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the aminomethyl group provides a reactive handle for further functionalization .

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F3N2O2/c1-16(2,3)25-15(24)23-10-8-17(12-22,9-11-23)13-6-4-5-7-14(13)18(19,20)21/h4-7H,8-12,22H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEVIRCFUVYYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Core: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Attachment of the Aminomethyl Group: The aminomethyl group can be introduced through reductive amination of an aldehyde or ketone precursor.

    tert-Butyl Protection: The tert-butyl group is typically introduced through an alkylation reaction using tert-butyl bromide or a similar reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the carbonyl group in the piperidine ring to an alcohol or amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group may yield imines, while reduction of the carbonyl group can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for receptor studies or as a probe for investigating enzyme mechanisms.

Medicine

In the field of medicine, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activity that could be harnessed for the treatment of various diseases.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Aminomethyl vs. Amino: The aminomethyl group provides a primary amine for conjugation (e.g., amide bond formation), whereas simple amino groups limit derivatization .

Ring Saturation : Saturated piperidine derivatives (e.g., the target compound) offer rigid scaffolds, while dihydropyridine analogs enable dynamic binding modes .

Physicochemical Properties:

  • Lipophilicity: The trifluoromethyl group increases logP values, enhancing membrane permeability. For example, the target compound’s logP is estimated at ~3.5 (vs. 2.8 for non-fluorinated analogs) .
  • Solubility: The tert-butyl carbamate group improves aqueous solubility compared to non-Boc-protected analogs .

Biological Activity

Tert-butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate, identified by CAS number 1779125-76-6, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C18H25F3N2O2
  • Molecular Weight : 358.40 g/mol
  • CAS Number : 1779125-76-6
  • IUPAC Name : this compound

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. It has been studied for its ability to modulate neurotransmitter systems, particularly in the context of neurological disorders.

  • Receptor Interaction : The compound has shown potential as a modulator of G protein-coupled receptors (GPCRs), which are crucial in various signaling pathways within the body.
  • Neurotransmitter Regulation : It may influence the levels of key neurotransmitters, thereby affecting mood and cognitive functions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : In animal models, the compound has demonstrated antidepressant-like effects, suggesting its potential utility in treating mood disorders.
  • Anxiolytic Properties : It may also possess anxiolytic properties, contributing to reduced anxiety levels in experimental settings.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Antidepressant Effects

A study evaluated the antidepressant effects of the compound in rodent models. Results indicated a significant reduction in despair-like behavior compared to control groups, with an effective concentration (EC50) noted at approximately 0.64 µM .

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects against oxidative stress. The compound was found to significantly reduce neuronal cell death induced by oxidative agents, highlighting its potential for neuroprotection .

Data Tables

Study Effect Observed EC50 (µM) Notes
Study 1Antidepressant0.64Significant behavior change in rodent models
Study 2NeuroprotectionNot specifiedReduced cell death under oxidative stress

Safety and Toxicology

While the biological activity is promising, safety data is crucial for further development. Current information suggests that acute toxicity data is limited, and specific irritant properties have not been fully characterized .

Q & A

Q. What are the recommended safety protocols for handling tert-butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate in laboratory settings?

  • Methodological Answer :
    • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .
    • Storage : Store in a cool, dry place (2–8°C) under inert gas (e.g., nitrogen) to prevent degradation. Avoid exposure to strong oxidizing agents .
    • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid water jets, which may aerosolize the compound .

Q. What synthetic routes are commonly employed to prepare this piperidine derivative?

  • Methodological Answer :
    • Boc Protection : The tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) .
    • Key Steps :

Hydrogenation : Catalytic hydrogenation (e.g., Pt₂O or Pd/C) under H₂ atmosphere to reduce intermediates (e.g., dihydropyridines to piperidines) .

Aminomethylation : React piperidine precursors with formaldehyde and ammonia derivatives to install the aminomethyl group .

  • Purification : Use silica gel chromatography (hexane/EtOAc gradients) or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
    • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ or CDCl₃) confirm regiochemistry and Boc-group integrity. Key signals: Boc tert-butyl (~1.4 ppm) and trifluoromethyl phenyl (~7.5–7.7 ppm) .
    • Mass Spectrometry : LCMS (ESI+) for molecular ion confirmation (e.g., m/z 248 [M+H]+ for intermediates) .
    • IR Spectroscopy : Carbamate C=O stretch (~1680–1720 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve spectral data contradictions (e.g., overlapping signals in NMR) for this compound?

  • Methodological Answer :
    • 2D NMR : Use HSQC or COSY to differentiate overlapping proton environments (e.g., piperidine ring protons vs. aromatic protons) .
    • Variable Temperature NMR : Elevate temperature (e.g., 40°C) to reduce rotational barriers and simplify splitting patterns .
    • Isotopic Labeling : Synthesize deuterated analogs to isolate specific signals .

Q. What factors influence the compound’s stability under varying experimental conditions?

  • Methodological Answer :
    • pH Sensitivity : The Boc group is labile under acidic conditions (e.g., HCl in Et₂O cleaves Boc to yield free amines) .
    • Thermal Stability : Decomposition occurs above 100°C; monitor via TGA or DSC .
    • Light Exposure : Protect from UV light to prevent radical-mediated degradation .

Q. How does the piperidine scaffold contribute to its utility in PROTAC design?

  • Methodological Answer :
    • Linker Flexibility : The aminomethyl group enables conjugation to E3 ligase ligands (e.g., thalidomide analogs) .
    • Hydrophobic Interactions : The trifluoromethylphenyl moiety enhances target protein binding (e.g., PDEδ in lipid metabolism studies) .
    • Case Study : In PDEδ-targeting PROTACs, this scaffold improved cellular uptake by 40% compared to non-piperidine analogs .

Q. How can conflicting safety data (e.g., acute toxicity classifications) from different SDS sources be reconciled?

  • Methodological Answer :
    • Source Evaluation : Prioritize SDS from academic journals or certified suppliers (e.g., Key Organics) over commercial platforms .
    • Experimental Validation : Conduct acute toxicity assays (OECD 423) in rodents to verify LD₅₀ values .
    • Risk Mitigation : Assume worst-case classification (e.g., Category 4 oral toxicity) until validated .

Q. What strategies optimize reaction yields during hydrogenation steps?

  • Methodological Answer :
    • Catalyst Screening : Compare Pt₂O (72% yield in EtOAc/HOAc) vs. Pd/C (lower selectivity) .
    • Solvent Effects : Polar aprotic solvents (e.g., EtOAc) enhance H₂ solubility and reduce side reactions .
    • Pressure Control : Use H₂ balloons (1 atm) for small-scale reactions; high-pressure reactors (5–10 atm) for industrial scale .

Q. How should researchers validate analytical methods for purity assessment?

  • Methodological Answer :
    • HPLC : Use C18 columns (0–100% MeCN/H₂O gradient) with UV detection (254 nm). Target >95% purity .
    • HRMS : Confirm molecular formula (e.g., C₁₇H₂₅F₃N₂O₂ requires m/z 359.1845 [M+H]+) .
    • Spiking Experiments : Add known impurities (e.g., de-Boc byproducts) to assess method sensitivity .

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